tert-Butyl 4-(pyrimidin-2-ylsulfonyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(pyrimidin-2-ylsulfonyl)piperidine-1-carboxylate is an organic compound that features a tert-butyl group, a pyrimidinylsulfonyl moiety, and a piperidine ring
Preparation Methods
The synthesis of tert-Butyl 4-(pyrimidin-2-ylsulfonyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the reaction of tert-butyl piperidine-1-carboxylate with pyrimidin-2-ylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .
Chemical Reactions Analysis
tert-Butyl 4-(pyrimidin-2-ylsulfonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 4-(pyrimidin-2-ylsulfonyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(pyrimidin-2-ylsulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
tert-Butyl 4-(pyrimidin-2-ylsulfonyl)piperidine-1-carboxylate can be compared to other similar compounds, such as:
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: This compound has a similar piperidine and tert-butyl structure but features a methylsulfonyl group instead of a pyrimidinylsulfonyl group.
tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: This compound has a piperazine ring instead of a pyrimidinylsulfonyl group.
Properties
IUPAC Name |
tert-butyl 4-pyrimidin-2-ylsulfonylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-14(2,3)21-13(18)17-9-5-11(6-10-17)22(19,20)12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZKRQHCSGMOPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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